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molecular formula C10H11Cl2NO B8337190 3-(2,3-Dichlorophenyl)pyrrolidin-3-ol

3-(2,3-Dichlorophenyl)pyrrolidin-3-ol

Cat. No. B8337190
M. Wt: 232.10 g/mol
InChI Key: FWLQCCNYCDZVAE-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to Preparation 2: tert-Butyl 3-(2,3-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate (1.23 g, 3.7 mmol), dichloromethane (20 mL), trifluoroacetic acid (3 mL). Stirred for 0.5 h. Purification by HPLC on Waters OBD C18, 5 μm (MeOH/33 mM NH3, 20:80 to 0:100). Yield: 0.35 g. MS m/z (rel. intensity, 70 eV) 233 (M+, 6), 231 (M+, 10), 198 (32), 196 (bp), 75 (37), 56 (27).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1.FC(F)(F)C(O)=O>ClCCl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:21])[CH2:13][CH2:12][NH:11][CH2:10]1

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C1(CN(CC1)C(=O)OC(C)(C)C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 2
CUSTOM
Type
CUSTOM
Details
Purification by HPLC on Waters OBD C18, 5 μm (MeOH/33 mM NH3, 20:80 to 0:100)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C1(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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